![molecular formula C17H21N3O4 B2497883 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide CAS No. 1223728-70-8](/img/structure/B2497883.png)
2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to "2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide" often involves multi-step reactions, including cycloaddition, Ugi reactions, and acylation. For instance, cyclohexyl or benzyl isocyanide undergoes Ugi reactions to yield complex adducts, indicative of the intricate synthetic routes possible for such compounds (Sañudo et al., 2006).
Molecular Structure Analysis
The molecular structure of closely related compounds showcases a diversity of interactions and conformations. For example, N-3-hydroxyphenyl-4-methoxybenzamide's structure was elucidated through X-ray diffraction and DFT calculations, revealing the effects of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be highlighted by examining their reaction under various conditions. For instance, the novel hypoxia-selective cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes oxygen-inhibited enzymatic reduction, demonstrating the complex reactivity and potential for selectivity based on environmental conditions (Palmer et al., 1995).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure significantly influence the practical applications and handling of these compounds. Research on similar benzamide derivatives provides insights into these aspects, showcasing how variations in structure affect physical properties (Abdulla et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are crucial for understanding the application scope of these compounds. The Rh(III)-catalyzed synthesis of 3-amino-4-arylisoquinolinones from N-methoxybenzamides and 4-diazoisochroman-3-imines showcases innovative routes to derive complex structures, highlighting the versatile chemical properties of benzamide derivatives (Li et al., 2019).
科学的研究の応用
Improved Synthesis Techniques for Nucleosides
The use of 3-Methoxy-4-phenoxybenzoyl group for amino protection in nucleosides has shown significant selectivity and stability advantages, particularly with 2'-deoxycytidine, under controlled conditions. This method provides a stable and selective approach towards the synthesis of oligodeoxyribonucleotides on solid support via the phosphotriester approach, minimizing depurination and offering milder deprotection conditions due to the high lipophilicity of the protecting group (R. Mishra & K. Misra, 1986).
Novel Cyclic Dipeptidyl Ureas Synthesis
The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides presents a new class of cyclic dipeptidyl ureas, achieved through Ugi reactions followed by reactions with sodium ethoxide. This novel method yields compounds composed of arylglycine and alanine derivatives linked through a urea moiety, offering a new avenue for the design of pseudopeptidic compounds (M. Sañudo, S. Marcaccini, S. Basurto, & T. Torroba, 2006).
Reductive Chemistry in Cytotoxin Development
The novel bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide demonstrates selective toxicity towards hypoxic cells, attributed to the oxygen-inhibited enzymatic reduction of its nitro groups to amine or hydroxylamine. This reductive chemistry facilitates the generation of more cytotoxic derivatives, highlighting the importance of understanding the reduction mechanisms in the development of hypoxia-selective cytotoxins (B. Palmer, P. V. van Zijl, W. Denny, & W. Wilson, 1995).
Antifolate Properties of Novel Compounds
The synthesis of 5,10-ethano-5,10-dideazaaminopterin and its evaluation for DHFR and L1210 cell growth inhibition reveal comparable potency to methotrexate, alongside a transport advantage for influx into L1210 cells. This research points to the potential of novel deazaaminopterin analogues in cancer treatment, necessitating further investigation into their efficacy and transport mechanisms (J. Degraw, P. H. Christie, W. T. Colwell, & F. M. Sirotnak, 1992).
特性
IUPAC Name |
2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-23-12-5-6-13(16(19)22)14(9-12)24-10-15(21)20-17(11-18)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYJENGESWBKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)OCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2497801.png)
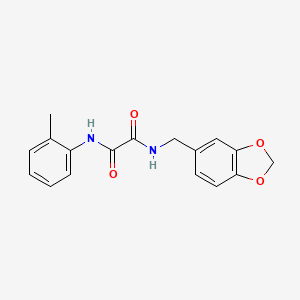

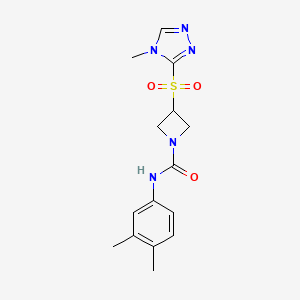

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)
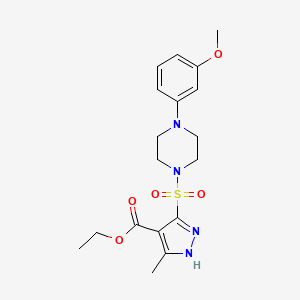
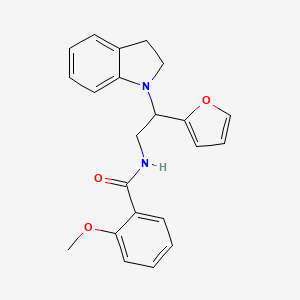
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)
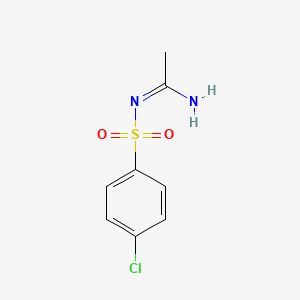

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)